N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide

Description

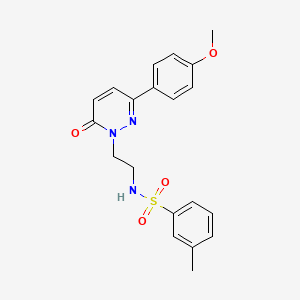

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide (CAS: 921535-42-4) is a pyridazinone derivative with a molecular formula of C₂₀H₂₁N₃O₄S and a molecular weight of 399.5 g/mol . Its structure comprises:

- A 6-oxopyridazinone core, a heterocyclic ring known for its pharmacological relevance.

- A 4-methoxyphenyl group at the 3-position of the pyridazinone, contributing electron-donating effects.

The compound’s SMILES notation (COc1ccc(-c2ccc(=O)n(CCNS(=O)(=O)c3ccc(C)cc3)n2)cc1) highlights its connectivity and functional groups .

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-4-3-5-18(14-15)28(25,26)21-12-13-23-20(24)11-10-19(22-23)16-6-8-17(27-2)9-7-16/h3-11,14,21H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORSJSFGEPYESQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the condensation of hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.

Linking the Benzenesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro groups to amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: N-alkylated sulfonamides.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

Biological Studies: The compound is used to study enzyme inhibition and protein-ligand interactions.

Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide involves:

Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking their activity. This is particularly relevant in the inhibition of kinases and proteases.

Molecular Targets: It targets enzymes involved in inflammatory pathways and cell proliferation, such as cyclooxygenase and tyrosine kinases.

Pathways Involved: The inhibition of these enzymes disrupts signaling pathways like the MAPK/ERK pathway, leading to reduced inflammation and cell growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazinone Derivatives with Sulfonamide Linkages

N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS: 921529-70-6)

- Molecular Formula : C₂₅H₂₈N₄O₅S (MW: 496.6 ) .

- Key Differences: Replaces the 3-methylbenzenesulfonamide with a piperidin-1-ylsulfonyl benzamide group.

N-(4-Methoxyphenyl)benzenesulfonamide

- Key Features: Simpler sulfonamide structure without the pyridazinone core .

- Implications: The absence of the pyridazinone ring in this analog limits its scaffold diversity, underscoring the target compound’s hybrid design for multifunctional activity.

Pyridazinone-Antipyrine Hybrids ()

Compounds 6e–6h feature antipyrine (pyrazolone) moieties linked to pyridazinone via acetamide/propanamide spacers:

| Compound | Substituents on Pyridazinone | Yield (%) | Key Spectral Data (IR C=O peaks, cm⁻¹) |

|---|---|---|---|

| 6e | 4-Benzylpiperidine | 62 | 1664, 1642 |

| 6f | 4-(4-Chlorophenyl)piperazine | 51 | 1681, 1655, 1623 |

| 6g | 4-(4-Fluorophenyl)piperazine | 42 | 1662, 1628 |

Comparison with Target Compound :

Pyridazinone-Thioderivatives ()

Compounds like 5a (6-methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one) and 8a–8c incorporate methylthio or methoxybenzyl groups:

| Compound | Substituents | Yield (%) | Key Feature |

|---|---|---|---|

| 5a | 4-(Methylthio)benzyl | 46 | Methylthio enhances lipophilicity |

| 8a | 4-(Methylthio)phenyl | 10 | Low yield due to reactivity challenges |

| 8c | 3-Methoxybenzyl | 99.9 | High yield via acetylation |

Comparison with Target Compound :

Ethoxyphenyl and Dimethoxybenzenesulfonamide Analogs ()

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzenesulfonamide features:

- 4-Ethoxyphenyl (vs. methoxy in the target), increasing steric bulk.

- 2,4-Dimethoxybenzenesulfonamide (vs. 3-methylbenzenesulfonamide), altering electronic and steric profiles.

Implications : Ethoxy groups may reduce metabolic stability compared to methoxy, while dimethoxy substitutions could enhance solubility .

Research Findings and Implications

Structural-Activity Relationships (SAR)

- Pyridazinone Core: Critical for scaffold rigidity and hydrogen bonding.

- Sulfonamide Moieties : The 3-methylbenzenesulfonamide in the target compound may offer optimal steric bulk compared to bulkier (piperidine-sulfonyl) or simpler (N-(4-methoxyphenyl)) variants .

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, including synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula:

- Chemical Formula : C22H23N3O4

- Molecular Weight : 393.44 g/mol

- CAS Number : 922973-80-6

The structure features a pyridazine ring, which is known for its pharmacological properties, and a sulfonamide group that contributes to its biological activity.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes, particularly those involved in cancer progression. The sulfonamide group is known to interact with enzymes by mimicking substrates or binding to active sites, thereby inhibiting their function.

Enzyme Inhibition

In studies involving related compounds, it has been shown that they can inhibit steroid sulfatase (STS), an enzyme implicated in the activation of steroid hormones that promote tumor growth in breast cancer. The binding affinity and inhibitory potency are often assessed through IC50 values, which indicate the concentration required to inhibit 50% of the enzyme activity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (ER-positive) | 15.9 |

| T47D (ER-positive) | 8.7 |

| MDA-MB-231 (ER-negative) | 20.5 |

These values indicate a promising potential for this compound as an anticancer agent, particularly against estrogen receptor-positive breast cancer cells.

Mechanistic Insights

Computational docking studies suggest that the compound binds effectively to the active site of STS, disrupting its enzymatic activity. This interaction is crucial for understanding how modifications to the compound's structure can enhance its potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.